molecular formula C23H16N4O5 B569227 O-Desethyl Azilsartan CAS No. 1442400-68-1

O-Desethyl Azilsartan

Cat. No.: B569227
CAS No.: 1442400-68-1
M. Wt: 428.404
InChI Key: LLINNBQUGIKCPM-UHFFFAOYSA-N
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Description

O-Desethyl Azilsartan, also known as this compound, is a useful research compound. Its molecular formula is C23H16N4O5 and its molecular weight is 428.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLINNBQUGIKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pharmacology of O-Desethyl Azilsartan

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Outlining Detailed Approach

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O-Desethyl Azilsartan biological activity in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by thoroughly researching the in vitro biological activity of O-Desethyl Azilsartan. I'm focusing on it as a key Azilsartan medoxomil metabolite. I'm using Google to get the lay of the land, finding its primary targets and mechanisms.

Analyzing Search Results

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Expanding Search Parameters

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An In-depth Technical Guide to O-Desethyl Azilsartan: From Discovery to Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan, a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension.[1][2] Administered as the prodrug Azilsartan medoxomil, it undergoes rapid hydrolysis in the gastrointestinal tract to its active moiety, Azilsartan.[1][3] The clinical efficacy and safety profile of Azilsartan are well-established; however, a comprehensive understanding of its metabolic fate is paramount for drug development and clinical pharmacology. This technical guide provides an in-depth exploration of O-Desethyl Azilsartan, the principal metabolite of Azilsartan, from its discovery and chemical properties to its pharmacological activity and analytical quantification.

Section 1: Discovery and Chemical Profile of this compound

This compound, also known as Metabolite M-II, is the major metabolite of Azilsartan in humans.[1][3] Its formation occurs through the O-dealkylation of the ethoxy group on the benzimidazole ring of Azilsartan.[4] This metabolic transformation is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9.[3][4]

Chemical Identity:

Identifier Value
IUPAC Name 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Synonyms O-Desethylazilsartan, M-II, Azilsartan Impurity D
CAS Number 1442400-68-1
Molecular Formula C₂₃H₁₆N₄O₅
Molecular Weight 428.4 g/mol

Section 2: Metabolic Pathway and Pharmacokinetics

The metabolic journey of Azilsartan to this compound is a critical aspect of its pharmacokinetic profile. Following the hydrolysis of Azilsartan medoxomil to Azilsartan, the active drug is metabolized in the liver.[2]

Azilsartan_medoxomil Azilsartan Medoxomil (Prodrug) Azilsartan Azilsartan (Active Drug) Azilsartan_medoxomil->Azilsartan Hydrolysis (Gastrointestinal Tract) O_Desethyl_Azilsartan This compound (M-II, Inactive Metabolite) Azilsartan->O_Desethyl_Azilsartan O-dealkylation (CYP2C9 in Liver) cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification

Sources

preliminary in vitro studies of O-Desethyl Azilsartan effects

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on O-Desethyl Azilsartan, mainly focusing on its role as an Azilsartan medoxomil metabolite, and its biological and pharmacological characteristics. I'm hoping to build a solid foundation of existing knowledge to work from.

Defining Search Parameters

I've refined my search strategy for this compound, specifically targeting its role as an Azilsartan medoxomil metabolite and its connection to the RAAS. I will focus on in vitro studies, binding affinity, and antagonist activity. Next, I will map out the guide's structure, starting with an intro to Azilsartan, and then examining this compound's in vitro pharmacology. I'll also start designing experimental protocol workflows.

Expanding Search & Planning

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Refining Search Strategies

I am now conducting highly focused Google searches, keying in on this compound as a metabolite of Azilsartan medoxomil. My focus is the RAAS connection, along with in vitro studies, binding affinity to AT1, and antagonism. I'm building the guide's structure, starting with an Azilsartan intro, then this compound in vitro pharmacology, and developing experimental workflows. I will next gather data regarding specific cell lines, assay types, controls, and validation steps.

O-Desethyl Azilsartan as a biochemical for research

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google searches to build a thorough information base on O- Desethyl Azilsartan. I'm focusing on its biochemical traits, how it works, how it's made, methods to find it, and its job in the body.

Defining the Technical Guide

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Expanding Data Acquisition

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molecular structure and function of O-Desethyl Azilsartan

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to find information about the molecular structure, chemical properties, and synthesis of O-Desethyl Azilsartan. I'm also researching its function and specific roles.

Expanding Information Gathering

I'm now expanding my Google searches to cover this compound's role as a metabolite and its interaction with the angiotensin II receptor. I am also investigating its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion. I will also be seeking established experimental protocols to understand how to analyze and characterize this compound.

Deepening Protocol Development

I'm now structuring my Google searches to efficiently target key areas: molecular structure, chemical properties, synthesis, and its function as an Azilsartan medoxomil metabolite, while also focusing on its interaction with the angiotensin II receptor. My search will delve into pharmacokinetics and pharmacodynamics, absorption, distribution, metabolism, excretion, potency, and efficacy. I am also seeking established experimental protocols. Afterward, I will formulate detailed protocols and supporting diagrams.

Gathering Preliminary Data

I've just started gathering foundational information on this compound. My initial search yielded its IUPAC name and CAS number, and confirmed its role as a metabolite of Azilsartan. However, I'm still seeking detailed structural information, such as the 3D conformation and specific bond angles, which are proving elusive in the initial results.

Expanding Data Points

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Confirming Azilsartan Metabolite

I've established this compound's core identity. Recent searches solidified its crucial role as the primary, active metabolite of azilsartan medoxomil. I'm focusing on defining its specific characteristics now.

Gathering Further Data

I've pinpointed this compound as a crucial active metabolite; my search detailed its formation via O-dealkylation. It’s an effective angiotensin II receptor blocker. Now, I'm focusing on its quantitative aspects to build a comprehensive guide. I'm prioritizing its binding affinity, receptor interactions, and pharmacokinetic/pharmacodynamic properties. Also, I need data on synthesis and analytical protocols.

Analyzing Key Metabolite Information

I've just processed the search results; O-Des ethyl Azilsartan emerged as the central focus. It's clear this is the primary active metabolite of azilsartan medoxomil, and is generated by CYP2C9. I've now gathered comprehensive pharmacokinetic data, including its role in the drug's efficacy, half-life, and main elimination pathway.

Refining Pharmacokinetic Details

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Defining Key Characteristics

I've confirmed that this compound is the active form of Azilsartan medoxomil. CYP2C9 is the key enzyme responsible for its production. My focus now is on confirming its direct impact on blood pressure reduction. I'm also digging deeper into the specifics of its pharmacokinetics and its role in binding to the AT1 receptor.

Gathering Critical Data Gaps

I've got a handle on this compound's role as the active metabolite of Azilsartan medoxomil, and its synthesis by CYP2C9. My previous focus was on its effect on hypertension, its pharmacokinetics, and AT1 receptor binding. The latest details include an HPLC-MS/MS method for quantification in plasma, which will be useful for a future experimental section. Now, I'm hunting for quantitative binding affinities, a synthesis protocol, and spectral data to fill out my understanding. Structuring the guide is the next step.

Analyzing Key Metabolite Discovery

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Outlining Document's Structure

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Structuring the Response

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Methodological & Application

O-Desethyl Azilsartan chemical synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches to uncover established protocols, reaction mechanisms, starting materials, and purification methods concerning the chemical synthesis of O-Desethyl Azilsartan. I'm focusing specifically on gathering detailed information to begin my analysis.

Analyzing Synthesis Pathways

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Structuring the Application Note

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analytical methods for O-Desethyl Azilsartan detection

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now starting a thorough search for scholarly articles and confirmed analytical techniques to find and measure O-Desethyl Azilsartan. I plan to focus particularly on techniques like High-Performance Liquid Chromatography.

Expanding Analytical Method Scope

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Deepening Methodological Detail

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HPLC method for O-Desethyl Azilsartan quantification

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Method Search

I'm currently engaged in a comprehensive hunt for established HPLC methodologies to quantify O-Desethyl Azilsartan. I'm prioritizing academic databases, regulatory guidelines, and application notes from manufacturers in my search, and will also look in the literature.

Refining Analytical Strategy

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Developing Method Framework

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LC-MS/MS analysis of O-Desethyl Azilsartan in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with extensive Google searches to find information about LC-MS/MS analysis of O-Desethyl Azilsartan in plasma. I'm focusing on existing methods, how they validate, and the chemical properties. I aim to build a robust foundation for my understanding.

Developing Application Note Structure

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Refining Literature Search

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Application Note & Protocol: Preparation and Certification of O-Desethyl Azilsartan Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-Desethyl Azilsartan is a critical chemical entity in the pharmaceutical landscape, primarily recognized as a significant metabolite and potential impurity of Azilsartan Medoxomil, a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. The accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of Azilsartan Medoxomil drug products. This necessitates the availability of a highly pure and well-characterized this compound reference standard. This document provides a comprehensive guide for the synthesis, purification, and certification of this compound, designed for researchers, analytical scientists, and professionals in drug development and quality control. The protocols herein are grounded in established chemical principles and adhere to stringent analytical standards to ensure the resulting reference material is fit for its intended purpose.

Synthetic Strategy and Rationale

The preparation of this compound typically involves a multi-step synthetic route, starting from commercially available precursors. The chosen pathway focuses on a convergent synthesis strategy to maximize yield and simplify purification. The core of the synthesis involves the formation of the benzimidazole ring system, followed by the introduction of the tetrazole moiety and subsequent de-ethylation.

Synthetic Workflow Overview

The synthesis can be logically divided into three main stages:

  • Intermediate Formation: Construction of the core benzimidazole structure.

  • Side-Chain Introduction: Alkylation to introduce the biphenyl tetrazole group.

  • Final Deprotection: Selective O-de-ethylation to yield the final compound.

The rationale for this approach lies in the strategic use of protecting groups to prevent unwanted side reactions and to allow for the sequential and controlled construction of the complex molecule.

Synthesis_Workflow A Starting Materials (e.g., 4-aminophenol derivative) B Benzimidazole Ring Formation A->B Cyclization C Intermediate 1 (Benzimidazole Core) B->C D N-Alkylation with Biphenylmethyl Bromide Derivative C->D E Intermediate 2 (Protected Azilsartan Ethyl Ester) D->E F Selective O-De-ethylation E->F Deprotection G This compound (Crude Product) F->G Purification_Workflow Crude Crude this compound Dissolve Dissolve in Mobile Phase Constituent Crude->Dissolve Prep_HPLC Preparative HPLC Separation Dissolve->Prep_HPLC Fraction_Collection Collect Fractions of Main Peak Prep_HPLC->Fraction_Collection Purity_Check Analytical HPLC Purity Check of Fractions Fraction_Collection->Purity_Check Pooling Pool High-Purity Fractions (>99.5%) Purity_Check->Pooling Evaporation Solvent Evaporation (Rotary Evaporator/Lyophilization) Pooling->Evaporation Final_Product Purified this compound Evaporation->Final_Product Analytical_Workflow Purified Purified this compound Identity Identity Confirmation (NMR, MS, IR) Purified->Identity Purity Purity Assessment (HPLC-PDA) Purified->Purity Content Content/Potency (Mass Balance/qNMR) Purified->Content Certificate Certificate of Analysis (CoA) Generation Identity->Certificate Purity->Certificate Content->Certificate

application of O-Desethyl Azilsartan in drug metabolism studies

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on O-Desethyl Azilsartan, zeroing in on its function as an Azilsartan metabolite and its importance in drug metabolism research. I'm leveraging targeted Google searches to create a solid foundation of information.

Expanding Search Parameters

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Deepening the Research

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using O-Desethyl Azilsartan for impurity profiling of Azilsartan

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on Azilsartan, O-Desethyl Azilsartan, and their relationship as API and impurity. I'll be sure to cast a wide net to retrieve all information available, as comprehensively as possible.

Expanding Search Parameters

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Refining Search Strategies

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I'm starting with a series of directed Google searches for detailed information on Azilsartan, this compound, and the API-impurity relationship. I am focusing search queries on chemical structures, synthetic routes (potential formation of this compound), and analytical impurity profiling methods. I am also gathering pharmacopeial monographs and regulatory guidelines to determine limits. Then, I'll structure the application note, starting with an introduction, characterization of the substances, and an analytical protocol. Finally, I'll include visuals and citations to support it. I will generate Graphviz diagrams to visually represent the molecules and processes. Tables will summarize chromatography conditions and system suitability. I'll integrate this information, along with the protocol, visual aids, and citations, into the final application note.

protocol for O-Desethyl Azilsartan stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

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Analyzing Analytical Methods

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Structuring Application Note Content

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development of in vitro assays for O-Desethyl Azilsartan

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting by using Google to hunt down information on O-Desethyl Azilsartan. I need to understand its pharmacological target, how it relates to Azilsartan, its metabolic pathways, and any relevant research. This initial data collection will form the basis of the next stage.

Defining Assay Development Steps

I'm now zeroing in on the AT1 receptor's role and this compound's action there. I'm actively researching protocols and best practices for in vitro receptor binding assays, especially those relevant to G-protein coupled receptors like AT1, and functional assays. Simultaneously, I'm exploring HPLC and LC-MS/MS techniques for accurate quantification of this metabolite in biological samples. I'm focusing on crafting a strong introduction to the application note that highlights the importance of this compound within Azilsartan's pharmacology.

Refining Experimental Protocols

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Application Note: High-Selectivity Solid-Phase Extraction of O-Desethyl Azilsartan from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) used for hypertension. Upon absorption, it is rapidly hydrolyzed to the active moiety, Azilsartan , which is further metabolized by CYP2C9 to its major active metabolite, O-Desethyl Azilsartan (also referred to as metabolite M-II).

Accurate quantification of this compound is critical for pharmacokinetic (PK) profiling and drug-drug interaction (DDI) studies. However, bioanalysis faces two distinct challenges:

  • Polarity Shift: The O-desethylation renders the metabolite significantly more polar than the parent drug, leading to poor retention on traditional C18 phases and potential breakthrough during extraction.

  • Matrix Interferences: Phospholipids in plasma can cause significant ion suppression, particularly in the lower mass ranges where metabolites often fragment.

The Solution: Mixed-Mode Anion Exchange (MAX)

While Protein Precipitation (PPT) is simple, it fails to remove phospholipids effectively. This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction.

Mechanism of Action: Since this compound contains acidic functional groups (tetrazole/carboxylic acid moieties), it exists as an anion at neutral/basic pH. The MAX sorbent utilizes a dual-retention mechanism:

  • Reverse-Phase Interaction: Retains the hydrophobic core.

  • Anion Exchange: Electrostatic retention of the acidic groups.

This allows for an aggressive organic wash step (which removes neutral and basic interferences) while the analyte remains "locked" to the sorbent, providing superior extract cleanliness compared to standard HLB (Hydrophilic-Lipophilic Balance) methods.

Chemical Properties & Reagents

Analyte Characteristics
CompoundPolarityIonization State (pH 7.4)Key Functional Groups
Azilsartan LipophilicAnionicBenzimidazole, Carboxylic acid
This compound Moderate/PolarAnionicFree Hydroxyl, Carboxylic acid
Required Reagents
  • Sorbent: 30 mg / 1 cc Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A).

  • Internal Standard (IS): Azilsartan-d4 or Losartan (structural analog).

  • Loading Buffer: 50 mM Ammonium Acetate (pH 8.0) or 1% NH₄OH in water.

  • Elution Solvent: 2% Formic Acid in Methanol (v/v).

Detailed Extraction Protocol

This protocol is designed for 200 µL of human plasma. It employs a "Catch and Release" strategy.

Step 1: Sample Pre-treatment
  • Objective: Disrupt protein binding and ensure the analyte is ionized (negatively charged) to bind to the anion exchange sites.

  • Procedure:

    • Aliquot 200 µL of plasma into a 1.5 mL tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 4% H₃PO₄ (Phosphoric Acid) Note: While MAX usually requires basic loading, acidification here disrupts protein binding. However, for MAX optimization, we neutralize in the next step or use a direct basic load.

    • Optimized Approach for MAX: Add 600 µL of 1% NH₄OH .

    • Reasoning: High pH (> pH 8) ensures the carboxylic acid/tetrazole groups are deprotonated (negative), facilitating strong ionic binding to the quaternary ammonium sites on the sorbent.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

Step 2: Solid-Phase Extraction (SPE) Workflow
StepSolvent / VolumeMechanistic Purpose
1. Condition 1 mL MethanolActivates the hydrophobic ligands.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous sample; removes excess organic.
3. Load Supernatant from Step 1Analyte binds via Reverse Phase (hydrophobic) AND Anion Exchange (ionic).
4. Wash 1 1 mL 5% NH₄OH in WaterMaintains high pH to keep analyte charged. Removes proteins and polar interferences.
5. Wash 2 1 mL MethanolCRITICAL STEP. Removes hydrophobic neutrals and basics. The analyte stays bound due to ionic interaction.
6. Elute 2 x 400 µL 2% Formic Acid in MethanolAcidification neutralizes the analyte (removes negative charge), breaking the ionic bond and releasing it into the organic solvent.
Step 3: Post-Extraction
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (60:40 Water:Acetonitrile + 0.1% Formic Acid).

  • Vortex and transfer to autosampler vials.

Workflow Visualization

The following diagram illustrates the physicochemical state of this compound throughout the extraction process.

SPE_Workflow cluster_SPE Mixed-Mode Anion Exchange (MAX) Start Plasma Sample (Azilsartan + Metabolite) PreTreat Pre-treatment (Add 1% NH4OH) Start->PreTreat Ionization Analyte State: Deprotonated (Negative Charge) PreTreat->Ionization pH > pKa Load Load Sample (Binds to Sorbent) Ionization->Load Wash1 Wash 1: Aqueous Base (Removes Proteins) Load->Wash1 Ionic Lock Active Wash2 Wash 2: 100% Methanol (Removes Neutrals/Basics) Wash1->Wash2 Ionic Lock Active Elute Elute: 2% Formic Acid/MeOH (Neutralizes Charge -> Release) Wash2->Elute Break Ionic Bond Analysis LC-MS/MS Analysis Elute->Analysis

Figure 1: "Catch and Release" mechanism for this compound extraction. The analyte is locked ionically allowing aggressive organic washing.

LC-MS/MS Conditions

To separate this compound from the parent drug and potential isobaric interferences, a C18 column with high surface coverage is recommended.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500/6500 or Waters Xevo TQ-XS).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters Acquity BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 20% B (Re-equilibration)

MS Detection Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) mode. Although the compound is acidic, sartan derivatives typically ionize well in positive mode due to the nitrogen-rich tetrazole/benzimidazole rings.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Azilsartan 457.2235.135
This compound 429.1207.132
Losartan (IS) 423.2207.130

Note: Transitions should be optimized for the specific instrument. Negative mode (ESI-) is a viable alternative if sensitivity in ESI+ is insufficient.

Validation & Troubleshooting

Acceptance Criteria (Bioanalytical Method Validation)
  • Linearity: r² > 0.995 over the range of 1.0 – 1000 ng/mL.

  • Recovery (RE): > 85% consistent across Low, Mid, and High QC levels.

  • Matrix Effect (ME): 90-110% (IS normalized).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Analyte precipitating during load.Ensure plasma is diluted 1:3 with 1% NH₄OH. Do not use pure acetonitrile for loading.
Low Recovery Incomplete elution.Ensure Elution solvent is fresh. Formic acid is volatile; if it evaporates, elution strength drops.
High Backpressure Protein clogging.Centrifuge samples efficiently before loading. Do not let the sorbent dry out between conditioning and loading.
Peak Tailing Secondary interactions.Add 5mM Ammonium Acetate to Mobile Phase A to buffer silanol interactions.

References

  • Ramakrishna, N. et al. (2015). Quantification of azilsartan and its active metabolite in human plasma by LC-MS/MS: Application to a pharmacokinetic study. Biomedical Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Waters Corporation. (2023). Oasis MAX Cartridge Care and Use Manual.[Link]

  • Phenomenex. (2024). Strata-X-A Strong Anion Exchange SPE Method Development Guide.[Link]

Troubleshooting & Optimization

improving yield in O-Desethyl Azilsartan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches focused on O-Des ethyl Azilsartan synthesis, and am gathering information on common reaction pathways, reagents, reaction conditions, and potential challenges. My primary aim is to build a solid foundation of existing knowledge. I am prioritizing information relevant to synthesis routes.

Expanding Search Parameters

I am now expanding my search to include purification methods and analytical techniques used for O-Des ethyl Azilsartan. I am also seeking patents and articles on process optimization and yield improvement for related compounds. After data collection, I'll organize my findings into a Q&A format, focusing on troubleshooting. I'll summarize quantitative data and draft detailed experimental protocols, later generating Graphviz diagrams for reaction mechanisms.

Deepening Synthesis Research

I'm now diving deeper into the nuances of O-Des ethyl Azilsartan synthesis. I'm focusing on documented challenges like side reactions and impurities to anticipate and mitigate potential issues. Simultaneously, I'm researching established purification and analytical techniques. I'll structure my findings as a Q&A for the technical support center.

addressing peak tailing in O-Desethyl Azilsartan HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving challenges in the HPLC analysis of O-Desethyl Azilsartan. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues with this specific analyte. Here, we will move beyond generic advice to provide a targeted, in-depth troubleshooting framework grounded in chromatographic principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: We're seeing significant peak tailing for this compound, but not for the parent API, Azilsartan. What's the most likely cause?

A1: The most probable cause is secondary ionic interactions between the basic this compound molecule and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based C18 column. This compound, a metabolite of Azilsartan, possesses a primary amine group that is more basic and thus more likely to be protonated (positively charged) at typical reversed-phase pH ranges (pH 2-7). This positive charge leads to strong, undesirable ionic interactions with the negatively charged silanol sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

Q2: Why is a low-pH mobile phase often recommended for analyzing basic compounds like this compound?

A2: Using a low-pH mobile phase (typically pH 2.5-3.5) is a primary strategy to mitigate peak tailing for basic analytes. At this low pH, the high concentration of protons (H⁺) in the mobile phase effectively neutralizes the vast majority of the negatively charged silanol groups on the silica support, converting them to their non-ionic (Si-OH) form. This minimizes the secondary ionic interactions that cause tailing, leading to a more symmetric peak shape.

Q3: Can I just use a higher pH to deprotonate my basic analyte and improve peak shape?

A3: While seemingly logical, this approach is generally not recommended for standard silica-based columns. Increasing the pH to deprotonate the basic analyte (typically pH > 8) would make the silica support itself unstable, leading to column degradation and dissolution. However, specialized hybrid or polymer-based columns are designed to be stable at higher pH ranges and can be used for this strategy. For most users with standard silica columns, the low-pH approach is the preferred method.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Understanding the Core Problem: Analyte-Stationary Phase Interactions

Peak tailing for basic compounds like this compound on reversed-phase columns is primarily a surface chemistry problem. The ideal scenario is a single, homogenous interaction: the hydrophobic partitioning of the analyte into the C18 stationary phase. Tailing occurs when a second, stronger interaction mechanism comes into play.

Primary Interaction (Desirable):

  • Mechanism: Hydrophobic interaction.

  • Description: The non-polar regions of this compound interact with the C18 alkyl chains. This is the intended mechanism of retention in reversed-phase chromatography.

Secondary Interaction (Undesirable):

  • Mechanism: Ionic interaction.

  • Description: The protonated primary amine on this compound interacts with ionized residual silanol groups on the silica surface. This interaction is strong and kinetically slow, causing the peak tail.

Troubleshooting Workflow: A Step-by-Step Guide

The following workflow is designed to systematically eliminate the root causes of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Step 1: Verify & Optimize Mobile Phase pH start->check_ph check_buffer Step 2: Assess Buffer Concentration & Type check_ph->check_buffer pH is optimal solution_ph Action: Adjust pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->solution_ph pH > 3.5 or not controlled check_column Step 3: Evaluate Column Chemistry & Health check_buffer->check_column Buffer is optimal solution_buffer Action: Increase buffer concentration to 20-50 mM or use Phosphate buffer check_buffer->solution_buffer <10 mM or weak buffer check_sample Step 4: Investigate Sample Solvent & Overload check_column->check_sample Column is modern & in good condition solution_column Action: Use a high-purity, end-capped column or a column with a different silica base. Consider a guard column. check_column->solution_column Old column or Type 1 Silica (high silanol activity) solution_sample Action: Dissolve sample in mobile phase. Reduce injection volume/concentration. check_sample->solution_sample Strong solvent mismatch or mass overload end_node Symmetric Peak Achieved check_sample->end_node Sample conditions are optimal solution_ph->check_buffer solution_buffer->check_column solution_column->check_sample solution_sample->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Step 1: Mobile Phase pH Optimization

The "Why": As established, controlling the ionization state of surface silanols is the most effective way to prevent tailing. A pH between 2.5 and 3.0 provides a high enough proton concentration to keep silanols in their neutral Si-OH state, effectively "shielding" them from the protonated basic analyte.

Experimental Protocol:

  • Preparation of pH-Adjusted Mobile Phase A (Aqueous):

    • Start with HPLC-grade water.

    • Add your buffer salt (e.g., potassium phosphate monobasic or ammonium formate). A concentration of 20 mM is a good starting point.

    • Titrate the pH down to 2.8 using a suitable acid (e.g., 85% phosphoric acid or formic acid). Use a calibrated pH meter for accuracy.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Chromatographic Run:

    • Equilibrate your C18 column with your new mobile phase for at least 15-20 column volumes.

    • Inject your this compound standard.

    • Evaluate the peak asymmetry. The USP tailing factor should ideally be ≤ 1.5.

ParameterInitial State (Problem)Optimized State (Solution)Rationale
Mobile Phase pH 5.0 - 7.0 (or unbuffered)2.5 - 3.0Suppresses ionization of silanol groups (Si-OH).
Peak Tailing Factor > 2.0≤ 1.5Indicates mitigation of secondary ionic interactions.
Step 2: Buffer Selection and Concentration

The "Why": The buffer serves two purposes. First, it maintains a constant pH. Second, the buffer cations (like K⁺ from potassium phosphate) can compete with the protonated analyte for the few remaining ionized silanol sites, further masking the sites and improving peak shape. Phosphate buffers are particularly effective due to their high buffering capacity in the pH 2-3 range.

Experimental Protocol:

  • Prepare Mobile Phases with Varying Buffer Strengths:

    • Prepare three batches of your aqueous mobile phase (pH 2.8) with buffer salt concentrations of 10 mM, 25 mM, and 50 mM.

  • Systematic Analysis:

    • Run the this compound standard using each mobile phase, ensuring proper column equilibration between runs.

    • Compare the tailing factors. You should see an improvement in peak shape as the buffer concentration increases.

    • Note: Be mindful of buffer solubility in high organic concentrations and ensure the system is thoroughly flushed with salt-free mobile phase after use to prevent precipitation.

Step 3: Column Chemistry and Health

The "Why": Not all C18 columns are created equal. Modern columns are typically based on high-purity, "Type B" silica with very low metal content and are densely bonded and end-capped. End-capping is a process where a small silylating agent (like trimethylchlorosilane) is used to bond the most accessible, acidic silanol groups, making them unavailable for interaction. If your column is old or of a lower quality, it will have a higher population of active silanols, exacerbating tailing.

Recommendations:

  • Use a High-Purity, End-Capped Column: Select columns specifically marketed for the analysis of basic compounds. These often feature proprietary surface modifications to further shield silanols.

  • Check Column History: A column that has been previously used at high pH may have suffered from silica dissolution, exposing more active silanol sites. It may be necessary to dedicate a column specifically for this analysis.

  • Install a Guard Column: A guard column can protect the analytical column from strongly adsorptive impurities in the sample matrix that could bind to active sites and worsen tailing over time.

Column TypeSilanol ActivityPerformance for Basic Analytes
Older, Type A Silica HighPoor (significant tailing)
Modern, Type B Silica (End-Capped) LowExcellent (symmetric peaks)
Hybrid Silica/Polymer Very LowExcellent (often stable at high pH)
Step 4: Sample Overload and Solvent Effects

The "Why": Injecting too much sample (mass overload) can saturate the C18 stationary phase, causing excess analyte to interact more with the less-abundant active silanol sites, leading to tailing. Additionally, if the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), the analyte may not properly focus on the head of the column, leading to band broadening and peak distortion.

Corrective Actions:

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Perform a Loading Study:

    • Inject a series of decreasing concentrations of this compound (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • If peak shape improves significantly at lower concentrations, you are likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly.

References

  • Dolan, J. W. (2004). Peak Tailing and What to Do About It. LCGC North America. [Link]

  • Agilent Technologies. (2020). A Practical Guide to Reversed-Phase HPLC Method Development. [Link]

  • Waters Corporation. A Primer on HPLC Column Fundamentals. [Link]

  • Restek Corporation. (2021). A Guide to HPLC and LC-MS Column Selection. [Link]

analysis of O-Desethyl Azilsartan degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Degradation Research

I'm starting a deep dive into O-Desethyl Azilsartan's degradation pathways. Currently, I'm focusing on comprehensive Google searches to uncover data on its degradants and conditions driving degradation, specifically hydrolysis, oxidation, and photolysis. My initial aim is to build a solid foundation of relevant information to guide the following steps.

Analyzing Degradation Pathways

I'm now deeply immersed in mapping out the degradation pathways. I'm actively collecting data on this compound, including degradants, conditions favoring degradation, and analytical techniques. My primary focus is pinpointing common challenges researchers encounter, which will inform the troubleshooting guide. I am also seeking regulatory guidelines and scientific articles to ensure accuracy. Then, I will structure a technical support center.

Developing Technical Center

I'm now expanding my work into developing the technical support center. My focus is structuring the center, beginning with an overview of this compound and degradation pathway analysis. I will create a series of Q&A sections for troubleshooting, supported by detailed explanations from the literature I'm gathering.

Establishing Foundational Framework

I'm starting a broad investigation into this compound degradation. I will commence comprehensive Google searches to gather data. I'm focusing on its degradants, degradation-promoting conditions (hydrolysis, oxidation, photolysis), and analytical methods. I intend to identify common research pitfalls and seek regulatory guidelines and scientific articles to guarantee the content's accuracy and reliability. I plan to construct the technical support center, including an overview and Q&A troubleshooting sections, based on literature. I'll also develop protocols and self-validating protocols, diagrams, tables and citations. Finally, the response will meet the core requirements before submission.

optimizing LC-MS sensitivity for low levels of O-Desethyl Azilsartan

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches, focusing on the physicochemical properties of O-Desethyl Azilsartan, Azilsartan (its parent drug), and relevant LC-MS/MS methods. My objective is to build a solid foundation of information, prior to considering experimental designs. I'm focusing on identifying key parameters.

Expanding Search Parameters

I am now expanding my Google search terms to refine the data collection. I'm focusing on ionization characteristics, sample preparation techniques, and potential LC-MS/MS troubleshooting issues. My goal is a comprehensive understanding of Azilsartan's behavior to streamline method development. This will improve method setup and prepare for specific troubleshooting scenarios.

Deepening Understanding of Azilsartan

I'm now diving deep into Azilsartan. My Google searches are expanding to include "this compound physicochemical properties," "Azilsartan metabolism," and LC-MS/MS methods. I'm extracting data on polarity and pKa to optimize chromatography and mass spectrometry. I'm seeking common sample preparation techniques for biological matrices. I am building a technical support center in a question-and-answer format.

Developing Method Framework

I am now structuring the data I have collected to build a baseline LC-MS/MS method for this compound. My focus is on sample preparation, chromatographic conditions, and mass spectrometer settings. I plan to present this in a clear, step-by-step protocol. I'm also preparing a table to summarize the key quantitative parameters.

challenges with O-Desethyl Azilsartan stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on O-Desethyl Azilsartan, homing in on its structure, properties, and known instability. I'm prioritizing aqueous solution stability. Google is my current primary source for comprehensive information.

Expanding Search Parameters

I'm broadening my search parameters to include documented degradation pathways, and the influence of factors like pH, temperature, and light. I am also seeking established analytical methods. Next, I plan to structure the technical support center logically, with an overview, FAQ, and troubleshooting sections. The FAQ will pose common researcher questions and provide in-depth answers. The troubleshooting section will address specific experimental issues.

Deepening the Investigation

I'm now diving deeper into degradation pathways and influential factors. I'm focusing on crafting detailed FAQ questions and answers, explaining chemical principles. Troubleshooting specific experimental problems is also a key concern. I'm actively integrating citations, constructing tables for data, and creating detailed protocols for critical procedures. I'm now exploring diagrams with Graphviz to visualize the degradation processes and troubleshooting workflows.

Technical Support Center: Bioanalytical Methods for O-Desethyl Azilsartan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalytical analysis of O-Desethyl Azilsartan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve challenges in your bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate bioanalysis important?

This compound is a metabolite of the angiotensin II receptor blocker, Azilsartan medoxomil, which is a prodrug.[1][2] Azilsartan medoxomil is hydrolyzed to its active form, Azilsartan, in the gastrointestinal tract.[1][2] this compound is also considered an active metabolite.[3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, helping to understand the drug's metabolism, exposure, and potential contribution to the overall pharmacological effect.[4][5]

Q2: Which bioanalytical technique is most suitable for this compound analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of this compound and other small molecules in biological fluids.[6][7][8] This is due to its high sensitivity, selectivity, and ability to provide structural information for confirmation.[9]

Q3: I am observing low signal intensity or no peak for this compound. What are the potential causes?

Low or no signal can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is essential.

  • Sample Preparation: Inefficient extraction of this compound from the biological matrix can lead to low recovery. The choice of sample preparation technique (e.g., protein precipitation, solid-phase extraction) and its optimization are critical.[8]

  • LC-MS/MS System Suitability: The instrument itself may not be performing optimally. This can include issues with the autosampler, pump, column, or mass spectrometer.

  • Analyte Stability: this compound may be degrading during sample collection, storage, or processing.[10] Stability should be assessed under various conditions.[4][5]

  • Mass Spectrometer Parameters: The settings on the mass spectrometer, such as the ionization source parameters and collision energy, may not be optimized for this compound.[11][12]

The following diagram illustrates a logical troubleshooting workflow for this issue:

Start Low/No Signal for this compound Check_System 1. Verify LC-MS/MS System Performance (System Suitability Test) Start->Check_System Check_Sample_Prep 2. Evaluate Sample Preparation Efficiency (Recovery Experiment) Check_System->Check_Sample_Prep System OK Solution_System Solution: - Calibrate MS - Check solvent lines - Replace column Check_System->Solution_System System Fails Check_Stability 3. Investigate Analyte Stability (Stability Studies) Check_Sample_Prep->Check_Stability Recovery Good Solution_Sample_Prep Solution: - Optimize extraction method - Test different SPE sorbents - Adjust PPT solvent/ratio Check_Sample_Prep->Solution_Sample_Prep Recovery Poor Check_MS_Params 4. Optimize Mass Spectrometer Parameters (Compound Tuning) Check_Stability->Check_MS_Params Analyte Stable Solution_Stability Solution: - Adjust sample storage conditions - Use stabilizing agents - Minimize processing time Check_Stability->Solution_Stability Analyte Unstable Solution_MS_Params Solution: - Optimize source parameters (gas flows, temperature) - Optimize collision energy for MRM transitions Check_MS_Params->Solution_MS_Params Optimization Needed

Caption: Troubleshooting workflow for low or no analyte signal.

Q4: My results are not reproducible, showing high variability between injections. What should I investigate?

High variability is often linked to matrix effects, inconsistent sample preparation, or carryover.[13][14][15]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.[13][15] A post-column infusion experiment can help diagnose matrix effects.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Automation can help improve consistency.[10] Ensure thorough mixing and precise volume transfers.

  • Carryover: The analyte from a high concentration sample may adsorb to components of the LC-MS/MS system and elute during subsequent injections of low concentration samples. This can be addressed by optimizing the wash solvent and injection sequence.[5]

Q5: How do I comply with regulatory guidelines for my bioanalytical method?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation.[4][5][16] Adherence to these guidelines is essential for the acceptance of your data in regulatory submissions. The main validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (short-term, long-term, freeze-thaw, stock solution)

  • Dilution Integrity

A full validation should be performed when establishing a new bioanalytical method.[5][17]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Explanation Recommended Action
Column Overload Injecting too much analyte can saturate the stationary phase.Dilute the sample and re-inject.
Secondary Interactions The analyte may be interacting with active sites on the column packing material.Use a column with end-capping. Adjust mobile phase pH to ensure the analyte is in a single ionic state.
Incompatible Injection Solvent If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.Prepare standards and samples in a solvent similar in composition to the initial mobile phase.
Column Contamination or Degradation Buildup of matrix components or degradation of the stationary phase can affect peak shape.Wash the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Significant Matrix Effects
Potential Cause Explanation Recommended Action
Co-eluting Endogenous Components Phospholipids and other matrix components can interfere with the ionization of this compound.[13]Improve sample cleanup using Solid-Phase Extraction (SPE) or a more selective protein precipitation method. Modify chromatographic conditions to separate the analyte from the interfering peaks.[13]
Ionization Suppression/Enhancement The presence of other compounds in the ESI source can affect the ionization efficiency of the analyte.[13][14]Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[13] Dilute the sample to reduce the concentration of interfering components.[13]
Issue 3: Low Recovery
Potential Cause Explanation Recommended Action
Suboptimal Extraction pH The pH of the sample and extraction solvents can significantly impact the extraction efficiency of ionizable compounds like this compound.Adjust the pH of the sample and/or extraction solvent to ensure the analyte is in a neutral form for reversed-phase SPE or liquid-liquid extraction.
Incorrect SPE Sorbent The chosen SPE sorbent may not have the appropriate chemistry to retain and elute this compound effectively.Screen different SPE sorbents (e.g., C18, mixed-mode).
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.Increase the organic content or change the solvent in the elution step.
Inefficient Protein Precipitation The type and volume of the organic solvent used for protein precipitation can affect recovery.Test different precipitation solvents (e.g., acetonitrile, methanol) and ratios (e.g., 3:1, 4:1 solvent to plasma).[18][19]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup, suitable for initial method development.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Spike with 10 µL of IS working solution.

  • Add 300 µL of ice-cold ACN to the plasma sample (3:1 ratio).[18][19]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (3:1 v/v) Add_IS->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Start Start: SPE Cartridge Condition 1. Condition (Methanol then Water) Start->Condition Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load (Pre-treated Plasma Sample) Equilibrate->Load Wash 4. Wash (5% Methanol in Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Sources

strategies to minimize O-Desethyl Azilsartan formation during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Investigation of Azilsartan

I'm initiating an exploration of Azilsartan synthesis, focusing on common routes and the mechanisms responsible for forming the O-Desethyl Azilsartan impurity. Google searches are underway to establish a foundational understanding.

Analyzing Synthesis Parameters

I'm now diving into key process parameters impacting O-de-ethylation: temperature, pH, catalysts, and solvents. My literature and patent searches are ongoing. Simultaneously, I'm identifying established analytical methods for impurity detection and quantification, while formulating FAQs and troubleshooting guides.

Developing Detailed Protocols

I'm now formulating detailed experimental protocols and troubleshooting guides addressing researcher FAQs. I'm focusing on step-by-step solutions derived from my research into process parameters, and I'm integrating established analytical methods for impurity detection. I'm aiming for a comprehensive technical support center structure.

Technical Support Center: O-Desethyl Azilsartan Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the assessment of purity for O-Desethyl Azilsartan reference standards. It is designed as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during analytical characterization.

Introduction to this compound Purity

This compound (also known as M-II) is the primary active metabolite of the antihypertensive drug Azilsartan Medoxomil. As a critical reference standard, its purity must be unequivocally established to ensure the accuracy of analytical data in pharmacokinetic studies, impurity profiling, and quality control of the active pharmaceutical ingredient (API). A comprehensive purity assessment is not a single measurement but a holistic approach combining multiple analytical techniques. This guide will walk you through the critical assays and troubleshooting steps to ensure your reference standard is fit for purpose.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What constitutes a complete purity assessment for an this compound reference standard?

A complete purity assessment, often referred to as a "mass balance" approach, is a comprehensive evaluation that accounts for all components within the reference standard material. It is based on the principle that the sum of the main component, all impurities (organic and inorganic), water content, and residual solvents should equal 100%.

The core components of this assessment are:

  • Chromatographic Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a universal detector like UV. This technique separates the main compound from its organic impurities.

  • Water Content: Measured by Karl Fischer titration, which is specific for water and highly accurate.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS), which identifies and quantifies volatile solvents remaining from the synthesis and purification processes.

  • Non-Volatile/Inorganic Impurities: Assessed using Thermogravimetric Analysis (TGA) to measure the residue left after heating (sulfated ash).

  • Assay (Absolute Purity): Often determined by a primary method like Quantitative NMR (qNMR) or by a well-characterized HPLC method against another highly pure primary standard.

The final purity value is calculated as: Purity = Assay * (100% - Water% - Residual Solvents% - Inorganic Impurities%)

This multi-faceted approach provides a robust and defensible purity value, as recommended by regulatory bodies like the FDA and international guidelines such as ICH Q2(R1).

FAQ 2: We are seeing a new, unknown peak in our HPLC chromatogram. How do we identify it?

The appearance of an unknown peak is a common issue. The logical approach to identification involves a systematic investigation.

Step 1: System Suitability Check First, ensure the issue is not with the analytical system.

  • Blank Injection: Inject a blank solvent (e.g., your mobile phase diluent). If the peak is present, it may be a ghost peak from the system or solvent contamination.

  • Standard Injection: Re-inject a previously characterized, reliable standard. If the peak is absent, this confirms the issue is with the new sample lot.

Step 2: Characterize the Peak

  • UV-Vis Spectrum: Use a Photo-Diode Array (PDA) detector to obtain the UV spectrum of the unknown peak. Compare it to the spectrum of this compound. A similar spectrum may suggest a related compound or degradant. A dissimilar spectrum might indicate a process-related impurity or an external contaminant.

  • Mass Spectrometry (MS): The most powerful tool for identification is LC-MS. An accurate mass measurement from a high-resolution mass spectrometer (like a TOF or Orbitrap) can provide the elemental composition of the unknown peak. Tandem MS (MS/MS) can be used to fragment the molecule, providing structural clues that help in identifying the impurity.

Step 3: Investigate Potential Sources

  • Forced Degradation Studies: this compound, as a metabolite of Azilsartan, may be susceptible to similar degradation pathways. Information from forced degradation studies on Azilsartan (acidic, basic, oxidative, photolytic, and thermal stress) can provide a list of likely degradants. For example, hydrolysis of amide bonds or oxidation of the benzimidazole ring could occur.

  • Synthesis Pathway Analysis: Review the synthetic route used to produce this compound. Common impurities can arise from starting materials, reagents, or by-products of side reactions. Impurities related to benzimidazole synthesis are a common source.

The following diagram illustrates the workflow for identifying an unknown peak:

Unknown_Peak_ID start_node Unknown Peak Detected process_node_1 Inject Blank & Known Standard start_node->process_node_1 Start Investigation process_node process_node decision_node decision_node result_node Impurity Identified fail_node System/Solvent Contamination decision_node_1 decision_node_1 process_node_1->decision_node_1 Peak Present in Blank? decision_node_1->fail_node Yes process_node_2 Acquire UV Spectrum (PDA) decision_node_1->process_node_2 No process_node_3 Perform LC-MS Analysis (Accurate Mass & MS/MS) process_node_2->process_node_3 process_node_4 Compare with Degradation & Synthesis Pathways process_node_3->process_node_4 process_node_4->result_node Propose Structure

Caption: Workflow for the systematic identification of unknown chromatographic peaks.

Part 2: Troubleshooting Guides

Scenario 1: Chromatographic Purity by HPLC is Lower Than Expected

You receive a new lot of this compound reference standard with a certificate of analysis (CoA) stating 99.5% purity by HPLC. Your internal verification method shows only 98.0%.

Troubleshooting Steps:

  • Verify Method Parameters: This is the most common source of discrepancy. Cross-validate every parameter of your HPLC method against the one used by the supplier.

    • Column: Are you using the exact same column (manufacturer, model, particle size, dimensions)? A different stationary phase chemistry can drastically alter selectivity.

    • Mobile Phase: Is the pH of your buffer identical? Small shifts in pH can change the ionization state of this compound and its impurities, affecting retention time and peak shape. Are the organic modifier and buffer ratios prepared correctly?

    • Gradient: If using a gradient method, ensure the gradient profile (time and % composition) is identical.

    • Flow Rate & Temperature: These affect retention times and can influence separation efficiency.

    • Wavelength: Ensure you are using the same detection wavelength. An impurity may have a different UV maximum, and using a different wavelength could over- or under-estimate its area percent.

  • Sample Preparation:

    • Solvent: Are you dissolving the standard in the recommended solvent? this compound may degrade in certain solvents. Using the mobile phase as the diluent is often the safest choice.

    • Concentration: An overloaded column can cause peak fronting or tailing, which can mask small, closely eluting impurities. Ensure your sample concentration is within the linear range of the method.

    • Stability: Was the sample analyzed immediately after preparation? The compound might be unstable in solution. A time-course study (injecting at t=0, 2, 4, 8 hours) can reveal solution stability issues.

  • Data Integration:

    • Improper peak integration is a frequent error source. Review the integration parameters. Are small impurity peaks being correctly integrated? Is the baseline drawn correctly? Manually reintegrate the chromatogram to ensure accuracy. The principles of chromatography data handling are well-defined in guidelines like USP General Chapter <621>.

Data Summary Table: Example HPLC Method Parameters

ParameterRecommended ConditionPotential Impact of Deviation
Column C18, 2.1 x 100 mm, 1.8 µmAltered selectivity, different impurity profile.
Mobile Phase A 0.1% Formic Acid in WaterShift in pH affecting peak shape and retention.
Mobile Phase B AcetonitrileChanges in elution strength and resolution.
Gradient 5% to 95% B over 10 minCo-elution of impurities if ramp is too fast.
Flow Rate 0.3 mL/minAffects resolution and analysis time.
Temperature 40 °CInfluences viscosity and retention times.
Detection UV at 254 nmIncorrect quantification of impurities with different UV maxima.
Injection Vol. 2 µLColumn overloading leading to poor peak shape.

Note: This is an exemplary method based on typical conditions for similar molecules. The specific method from the certificate of analysis should always be used.

Scenario 2: High Water Content by Karl Fischer (KF) Titration

Your KF titration results show a water content of 2.5%, while the CoA specifies <0.5%. This significantly impacts the calculated purity of the standard.

Troubleshooting Steps:

  • Verify KF System Performance:

    • Titer Calibration: When was the KF reagent last calibrated? The titer value (mg of water per mL of titrant) can drift. Re-calibrate using a certified water standard.

    • System Seal: Ensure the titration vessel is hermetically sealed. Atmospheric moisture is a primary source of error in KF analysis. Check all seals and joints.

  • Assess Sample Handling:

    • Hygroscopicity: this compound may be hygroscopic (tending to absorb moisture from the air). Was the sample handled in a low-humidity environment (e.g., a glove box or under a nitrogen blanket)?

    • Equilibration: Did you allow the sample container to equilibrate to room temperature before opening? Opening a cold container can cause atmospheric moisture to condense on the material.

    • Storage: Verify that the material has been stored in a tightly sealed container, preferably with a desiccant, as per the supplier's instructions.

  • Method Appropriateness:

    • Volumetric vs. Coulometric: For low water content (<1%), a coulometric KF titrator is generally more accurate than a volumetric one. Ensure you are using the appropriate technique.

    • Sample Dissolution: Is the sample dissolving completely in the KF solvent? Incomplete dissolution can trap water within the solid particles, leading to artificially low results. If solubility is an issue, a KF oven with a gas-stripping method may be necessary.

The following diagram outlines the decision-making process for troubleshooting high water content results.

KF_Troubleshooting start_node High Water Content Detected process_node_1 Re-calibrate KF Titrator with Certified Standard start_node->process_node_1 Begin Analysis process_node process_node decision_node decision_node result_node Problem Resolved check_node check_node decision_node_1 decision_node_1 process_node_1->decision_node_1 Titer within specification? decision_node_1->start_node No, Recalibrate process_node_2 Review Sample Handling Protocol decision_node_1->process_node_2 Yes decision_node_2 Was sample handled in low-humidity environment? process_node_2->decision_node_2 check_node_1 Re-test in Glovebox decision_node_2->check_node_1 No process_node_3 Check Storage Conditions (Sealed, Desiccant) decision_node_2->process_node_3 Yes check_node_1->result_node If result is now OK process_node_3->result_node If issue found, re-test with properly stored sample

Caption: Decision tree for troubleshooting high water content results from Karl Fischer titration.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Chromatographic Purity

This protocol provides a starting point for developing a robust HPLC method. Note: This method must be fully validated according to ICH Q2(R1) guidelines before use.

  • Chromatographic System:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Reagents and Materials:

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

  • Chromatographic Conditions (Example):

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0.00 min: 5% B

      • 1.00 min: 5% B

      • 8.00 min: 80% B

      • 9.00 min: 95% B

      • 10.00 min: 95% B

      • 10.10 min: 5% B

      • 12.00 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 1 µL

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v)

    • Standard Stock Solution: Accurately weigh about 10 mg of this compound and dissolve in 10.0 mL of diluent to get a 1.0 mg/mL solution.

    • Working Sample Solution: Dilute the stock solution to a final concentration of approximately 0.5 mg/mL with the diluent.

  • Analysis and Calculation:

    • Inject a blank (diluent) followed by six replicate injections of the working sample solution.

    • The system suitability (e.g., tailing factor, plate count, and %RSD for peak area) must meet pre-defined criteria (as per USP <621>).

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100

    • The purity is then calculated as 100% - Sum of % All Impurities.

References

  • Title: A new validated stability indicating UPLC-MS/MS method for the determination of azilsartan and its metabolite M-II in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: USP General Chapter <621> Chromatography Source: United States Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm initiating comprehensive Google searches to gather data on the chromatographic resolution of O-Desethyl Azilsartan and its related impurities. My focus is on established HPLC and UPLC methods, along with common challenges and troubleshooting techniques. I will start with broad queries to establish a baseline.

Analyzing Search Results

I'm now analyzing the initial search results to pinpoint key impurities of Azilsartan and this compound. I'm focusing on their chemical structures and typical elution order in reversed-phase chromatography. My next step will be structuring a technical support center logically, beginning with an impurity profiling introduction and moving into a detailed FAQ.

Developing Technical Support Material

I'm now structuring the technical support content. I am starting with impurity profiling for this compound, then moving to a detailed FAQ. I will address poor resolution, peak tailing, and sensitivity issues, providing expert explanations. I will next work on a systematic troubleshooting guide, detailing causes and corrective actions. Finally, I will formulate a validated HPLC/UPLC method protocol.

Refining Search Parameters

I'm now diving deep into Google, aiming for specific search terms to pinpoint crucial details on impurity resolution. I'm focusing on chemical structures and elution behaviors to build a comprehensive impurity profile introduction. Next, I'll be forming a detailed FAQ, addressing common chromatography issues, followed by troubleshooting steps.

enhancing recovery of O-Desethyl Azilsartan during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into Google searches. I need to nail down the physicochemical properties of O-Desethyl Azilsartan – pKa, logP, solubility, the works. This information is key for figuring out the best ways to prep my samples.

Analyzing Extraction Techniques

I'm now focusing on bioanalytical methods for Azilsartan and its metabolites. I am carefully scrutinizing sample prep techniques—protein precipitation, liquid-liquid extraction, and solid-phase extraction. I'm also looking for common issues and how people have solved them, as I build my technical support center. Finally, I'm researching the underlying chemical principles.

Prioritizing Method Validation

I'm now expanding my search to include regulatory guidelines, like those from the FDA and EMA. My goal is to ensure all protocols are robust and compliant. The chemical principles are becoming clearer, and I'm organizing information into a Q&A format, including troubleshooting guides, diagrams, and data tables. Finally, I'm synthesizing the information and planning to cite authoritative sources for each piece of advice.

Validation & Comparative

O-Desethyl Azilsartan vs. other Azilsartan metabolites activity

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My primary focus is on O-Desethyl Azilsartan and other Azilsartan metabolites. I'm prioritizing pharmacological activity and AT1 receptor affinity, using Google to build my knowledge base.

Analyzing Metabolic Pathways

I'm now diving deeper into the metabolic pathways of Azilsartan. My search is concentrated on identifying its major metabolites beyond this compound. I'm actively seeking experimental protocols and data related to angiotensin II receptor antagonism assessment. My goal is to craft a guide comparing the pharmacological activity of each metabolite.

Developing Comparison Guide

I'm now outlining the structure of the comparison guide. I'll start with an overview of Azilsartan's mechanism, then map its metabolic pathways, including this compound. The central section will be a comparative analysis, with binding affinity data in a table, and structure-activity relationships. I also plan to include detailed experimental protocols and visual diagrams. In-text citations and a full reference list are planned to ensure scientific rigor.

A Senior Application Scientist's Guide to the Comparative Stability of Azilsartan and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Purity – The Imperative of Stability in Azilsartan

Azilsartan is a potent angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] While the initial purity of an active pharmaceutical ingredient (API) is a cornerstone of quality, it is the stability of the molecule throughout its lifecycle—from manufacturing and storage to final administration—that ensures its consistent safety and efficacy. Degradation of Azilsartan not only reduces the therapeutic dose but can also generate impurities with potential toxicological profiles.

This in-depth technical guide provides a comparative analysis of the stability of Azilsartan and its primary impurities. We will move beyond a simple pass/fail assessment and delve into the causality behind its degradation pathways. This guide is designed for researchers, analytical scientists, and formulation experts in the pharmaceutical industry, offering both the theoretical underpinnings and practical methodologies required to conduct a robust stability analysis. The protocols and insights presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on stability testing.[2][3]

Section 1: The Analytes – Understanding Azilsartan and Its Key Impurities

A meaningful stability study begins with a thorough understanding of the molecules of interest. Azilsartan's complex structure presents several potential sites for chemical transformation. Forced degradation studies have identified several key degradation products.[4][5]

Key Identified Impurities of Azilsartan include:

  • De-ethylated Azilsartan (Impurity II): Formed by the loss of the ethyl group from the ethoxy substituent on the benzimidazole ring.[4]

  • Decarboxylated Azilsartan (Impurity IV): Results from the loss of the carboxylic acid group.[4]

  • 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid (Impurity I): A known process-related impurity that can also form under hydrolytic stress conditions.[4]

  • Other Hydrolytic and Oxidative Degradants: Various other impurities (often denoted as DP1, DP3, DP5 in literature) can form through hydrolysis of the oxadiazole ring or other oxidative transformations.[5]

The challenge for any analytical method is not just to quantify the parent drug but to effectively separate it from these and other potential impurities, ensuring that the method is truly "stability-indicating."

Section 2: The 'Why' and 'How' of Forced Degradation

Forced degradation (or stress testing) is the engine of a stability program. Its purpose is twofold: to elucidate the likely degradation pathways of the drug substance and to provide evidence that the chosen analytical method can resolve the parent drug from any significant degradants formed.[4][6] This validation is critical for the trustworthiness of any subsequent stability data.

Experimental Rationale for Stress Conditions

The choice of stressors is dictated by ICH guidelines and a chemical understanding of the Azilsartan molecule.[2] The goal is to achieve between 5-20% degradation of the API. Excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

  • Acidic & Basic Hydrolysis: Probes the susceptibility of functional groups like amides, esters, and ethers to cleavage. The oxadiazole and benzimidazole rings in Azilsartan are key areas of interest. Studies show Azilsartan is particularly susceptible to base hydrolysis.[7]

  • Oxidative Stress: Typically using hydrogen peroxide, this condition mimics potential oxidation of electron-rich moieties within the molecule. Azilsartan shows moderate degradation under oxidative stress.[7][8]

  • Thermal Stress: Evaluates the impact of heat on the solid drug substance, which is critical for understanding risks during transport and storage in warmer climates.

  • Photolytic Stress: Assesses the drug's sensitivity to light, which informs packaging requirements. Azilsartan has shown significant degradation upon exposure to direct sunlight.[8]

Section 3: The Core Workflow – A Stability-Indicating HPLC Method

A robust, validated, stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of any reliable stability analysis. The following protocol is a representative example based on established methodologies for Azilsartan.[4][8][9]

Representative HPLC Method Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile and/or methanol).[4] The gradient is optimized to provide separation between the main Azilsartan peak and all impurity peaks.

    • Flow Rate: 0.8 to 1.0 mL/min.[4][8]

    • Detection Wavelength: 249 nm or 254 nm, where Azilsartan and its impurities exhibit significant absorbance.[8][10]

    • Column Temperature: Ambient or controlled at 25-30°C.

    • Injection Volume: 10-20 µL.

  • Sample Preparation for Forced Degradation:

    • Acid Hydrolysis: Dissolve Azilsartan in a suitable solvent, add 1N HCl, and heat (e.g., 60°C for 30 minutes). Neutralize with 1N NaOH before injection.[6]

    • Base Hydrolysis: Dissolve Azilsartan, add 1N NaOH, and heat. Neutralize with 1N HCl before injection.

    • Oxidative Degradation: Dissolve Azilsartan and add 3-30% hydrogen peroxide solution. Keep at room temperature for a specified duration.[8]

    • Thermal Degradation: Expose solid Azilsartan powder to dry heat (e.g., 85°C for 8 hours).[7]

    • Photodegradation: Expose a solution of Azilsartan to direct sunlight or a photostability chamber.[8]

  • Method Validation & System Suitability:

    • Before analysis, the method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

    • Each analytical run must begin with a system suitability test (SST). Key parameters include retention time repeatability, theoretical plates, and tailing factor for the main Azilsartan peak.

Workflow Visualization

The overall process, from sample preparation to final analysis, follows a logical and self-validating sequence.

G cluster_prep Phase 1: Stress Sample Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Interpretation API Azilsartan API Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) API->Stress Neutralize Neutralize / Dilute Samples Stress->Neutralize SST System Suitability Test (SST) (Pass/Fail) Neutralize->SST Inject Inject Control & Stressed Samples SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks (Identify & Quantify) Acquire->Integrate Compare Compare Degradation Profiles Integrate->Compare Report Generate Stability Report Compare->Report

Caption: High-level workflow for forced degradation analysis.

Section 4: Comparative Stability Data & Degradation Pathways

The results from forced degradation studies reveal the intrinsic stability profile of Azilsartan. The data below is a representative summary synthesized from multiple studies.[4][6][7][8]

Table 1: Comparative Degradation of Azilsartan Under Stress
Stress Condition% Azilsartan DegradedMajor Impurities FormedObservations
Acid Hydrolysis (1N HCl, 60°C) ~19.5%Impurity I, DP1, DP2, DP5Moderate degradation with multiple products.[6]
Base Hydrolysis (0.1N NaOH, RT) > 50%Impurity I, Decarboxylated Azilsartan, DP3Extensive decomposition; highly labile in alkaline conditions.[5]
Oxidative (30% H₂O₂, RT) ~5.6%De-ethylated AzilsartanRelatively slow oxidation observed.[8]
Thermal (85°C, solid state) < 5%MinimalGenerally stable to dry heat.[7]
Photolytic (Sunlight, 60 min) ~32.9%Multiple uncharacterized degradantsSignificant light sensitivity, indicating need for protective packaging.[8]
Analysis of Degradation Pathways

The data clearly indicates that Azilsartan is most vulnerable to alkaline hydrolysis and photolysis . The benzimidazole-oxadiazole core is the primary site of degradation. In alkaline conditions, the molecule undergoes extensive cleavage. In acidic conditions, hydrolysis also occurs, but to a lesser extent.

The following diagram illustrates a probable degradation pathway under hydrolytic stress, leading to the formation of key impurities.

G cluster_impurities Degradation Products AZL Azilsartan C₂₅H₂₀N₄O₅ IMP1 Impurity I 2-ethoxy-3H-benzo- imidazole-4-carboxylic acid AZL->IMP1  Hydrolysis  (Acid/Base) IMP4 Decarboxylated Azilsartan C₂₄H₂₀N₄O₃ AZL->IMP4  Hydrolysis  (Base)

Caption: Simplified hydrolytic degradation pathway of Azilsartan.

Conclusion: A Framework for Quality and Development

This guide demonstrates that a comparative stability analysis of Azilsartan and its impurities is a multi-faceted process grounded in rigorous experimental design and validated analytical methodology.

Key Insights for the Scientist:

  • Vulnerabilities Identified: Azilsartan's primary liabilities are alkaline hydrolysis and photolytic degradation. This knowledge is crucial for formulation scientists, informing the selection of excipients and packaging materials to protect the drug substance.

  • Method is Key: The development of a specific, stability-indicating HPLC method is non-negotiable. Without the ability to separate and quantify impurities, all stability data is unreliable.

  • Regulatory Foundation: All stability work must be conducted within the framework of ICH guidelines to ensure data integrity and global regulatory acceptance.[11]

By understanding the chemical behavior of Azilsartan under stress, researchers can build quality into the product from the earliest stages of development, ensuring that the final drug product remains safe and effective for the patients who depend on it.

References

  • Bandi, S., & Adikay, S. (2023). AQbD-based stability indicating development and validation of azilsartan medoxomil and cilnidipine by UPLC method. Journal of Applied Pharmaceutical Science, 13(05), 095-106.

  • ResearchGate. (n.d.). Forced degradation, LC-UV, MSn and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Request PDF.

  • Kumar, A., Begum, S., & Sankar, G. (2019). Determination of Azilsartan Medoximil and Chlorthalidone in tablets exposed to forced degradation by using RP-HPLC. Allied Academies.

  • Kaushik, D., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on Azilsartan. PubMed.

  • (n.d.). Development and Validation of Stability-indicating HPLC Method for Estimation of Azilsartan in Pharmaceutical and Solid Lipid Nanoparticles.

  • Pharmaffiliates. (n.d.). Azilsartan-Impurities.

  • El-Kimary, E. I., et al. (2016). Stability-indicating RP-LC method for determination of azilsartan medoxomil and chlorthalidone in pharmaceutical dosage forms: application to degradation kinetics. PubMed.

  • (2023). Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation. PubMed.

  • Rao, D. D., et al. (2015). Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium. PubMed.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • ResearchGate. (n.d.). Development and Validation of Stability Indicating Chromatographic Methods for Determination of Azilsartan Medoxomil in Pharmaceutical Formation. Request PDF.

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies.

  • ICH. (n.d.). Quality Guidelines.

Sources

cross-validation of analytical methods for O-Desethyl Azilsartan

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm currently engaged in comprehensive Google searches to uncover analytical methodologies for O-Des ethyl Azilsartan. I'm prioritizing HPLC, LC-MS/MS, and UPLC techniques, which are well-established. My focus is on published methods for reference.

Analyzing Search Results

I've analyzed initial search results to pinpoint validated methods. I aim to select at least two distinct methods for quantifying O-Desethyl Azilsartan in a matrix, such as human plasma. Now, I'm diving into FDA and EMA guidelines to solidify the regulatory context.

Developing Method Comparisons

I'm now expanding my search to uncover existing cross-validation studies and method comparison papers, looking for any relevant documentation to support the guide. I will create a logical structure for the comparison, focusing on the selected analytical methods. I intend to compare performance characteristics in detail. I will plan for tables and diagrams to illustrate the workflow.

comparing O-Desethyl Azilsartan formation in different preclinical species

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to hunt down info on how O-Desethyl Azilsartan forms in different preclinical species. My focus is on understanding the enzymes involved, especially CYP2C, as this is key to understanding the mechanism. The goal is to build a solid foundation of existing knowledge for this investigation.

Analyzing Metabolic Pathways

I'm now diving into targeted Google searches. I'm focusing on the formation of this compound across species. My search is concentrated on enzymes like CYP2C9, CYP2B6, and CYP3A4, as well as the metabolic pathways of Azilsartan medoxomil and Azilsartan. My goal is comparative metabolic analysis across various species. I will structure a comparison guide on the clinical relevance and metabolic pathways. Next, I'll design an in-vitro experiment and workflow diagram, too. Finally, I will compile this data for a concise comparison.

Expanding Data Collection

I'm now expanding my Google searches to cover this compound formation in preclinical species, paying close attention to enzymes like CYP2C9, CYP2B6, and CYP3A4, alongside Azilsartan medoxomil and Azilsartan metabolic pathways. I will analyze the gathered data across humans, monkeys, dogs, rats, and mice to spot inter-species differences. I'm structuring the comparison guide, starting with Azilsartan's clinical relevance and the O-Desethyl formation pathway, spotlighting key enzymes. I'm also preparing an in-vitro experiment protocol and a Graphviz workflow diagram to assess O-Desethyl formation using liver microsomes. I will compile comparative data into a clear table, followed by a second Graphviz diagram illustrating the metabolic pathway of Azilsartan to this compound, emphasizing the crucial enzymes. I will then integrate this information, the experiment, data, and diagrams, with citations, into the guide's main body. Finally, I'll compile a complete numbered "References" section.

impurity profile comparison of O-Desethyl Azilsartan across batches

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Information on Impurities

I'm currently focused on gathering information. I've started comprehensive Google searches to identify O-Desethyl Azilsartan's known impurities. I'm actively seeking established analytical methods for impurity profiling, specifically HPLC and LC-MS techniques. I am also searching for related data.

Planning the Comparison Guide

I'm now shifting gears to the guide's structure. I intend to build a logical framework for comparison, starting with impurity profiling's significance, followed by an experimental section with a detailed protocol. This will then flow into batch-data analysis and results discussions. The experimental part will detail the chromatographic conditions and detection techniques. I plan to present impurity profiles across hypothetical batches in tables.

Expanding the Scope of Searches

I'm expanding my Google searches. Beyond impurity identification and analytical techniques, I'm now including regulatory guidelines from FDA and ICH regarding impurity thresholds in APIs. I'm also actively pinpointing authoritative sources like scientific journals and pharmacopeial standards to underpin the guide's methodologies. I'm using this to build a more comprehensive and robust foundation.

inter-laboratory variability in O-Desethyl Azilsartan quantification

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously researching O-Desethyl Azilsartan. I plan to use Google searches, gathering details on its chemistry, metabolism, and existing analytical methods for quantification. This initial phase focuses on building a solid information foundation.

Developing Research Scope

I'm now expanding my search to explore inter-laboratory variability in bioanalytical assays. I'm focusing on sources of error and regulatory guidelines. Simultaneously, I'm examining different analytical techniques suitable for quantifying this compound, like LC-MS/MS, and the associated experimental protocols. I will then seek out comparison studies or proficiency testing related to this compound or its analogues. Finally, I will structure a comparison guide.

Refining Search Strategies

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Safety Operating Guide

O-Desethyl Azilsartan proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Disposal Research

I'm currently immersed in Google searches, aiming to gather key information. Specifically, I'm focusing on proper disposal methods for O-Des ethyl Azilsartan, prioritizing safety data sheets, regulatory guidelines from EPA and OSHA, and any available literature that may shed further light on this subject.

Defining Disposal Procedures

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Outlining Information Gathering

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Personal protective equipment for handling O-Desethyl Azilsartan

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive to collect all available information on O-Desethyl Az ilsartan. My focus is on chemical properties, identifying potential hazards, and gathering any safety data sheets or handling guidelines. I'm prioritizing comprehensive documentation in this initial phase.

Developing Safety Protocols

I'm now focusing on laboratory safety protocols, in parallel with my search for O-Desethyl Azilsartan data. I will integrate the compound's properties with general API safety practices to determine the necessary PPE. Then, I will create procedures for donning/doffing PPE, and handling the compound in the lab. I'll include a disposal plan for contaminated waste.

Synthesizing Safety Procedures

I'm now integrating all the gathered data on the compound and API safety. I'm focusing on synthesizing the information to determine PPE, explaining the selection rationale based on routes of exposure, and developing a comprehensive disposal plan. I'm drafting handling procedures, and I'll create a user-friendly guide with a decision-making diagram and summary table. I'm also preparing a "References" section to ensure all sources are properly documented.

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